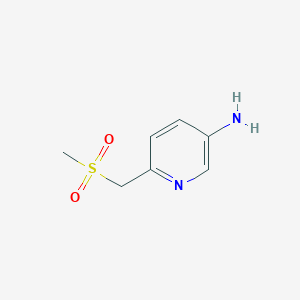![molecular formula C9H8ClF3O B13883803 2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13883803.png)
2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, with an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol typically involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol under high temperature (130°C) and an inert atmosphere for a 24-hour reaction time
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain the required temperature and inert atmosphere. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a trifluoromethylphenyl ethanol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[2-Chloro-4-(trifluoromethyl)phenyl]acetaldehyde or 2-[2-Chloro-4-(trifluoromethyl)phenyl]acetic acid.
Reduction: Formation of 2-[2-Chloro-4-(trifluoromethyl)phenyl]ethane.
Substitution: Formation of 2-[2-Amino-4-(trifluoromethyl)phenyl]ethanol or 2-[2-Mercapto-4-(trifluoromethyl)phenyl]ethanol.
Aplicaciones Científicas De Investigación
2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)phenol
- 2-Chloro-4-(trifluoromethyl)phenyl isocyanate
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol is unique due to the presence of both chloro and trifluoromethyl groups on the phenyl ring, combined with an ethanol group. This combination imparts specific chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H8ClF3O |
|---|---|
Peso molecular |
224.61 g/mol |
Nombre IUPAC |
2-[2-chloro-4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8ClF3O/c10-8-5-7(9(11,12)13)2-1-6(8)3-4-14/h1-2,5,14H,3-4H2 |
Clave InChI |
GAMRLBLDCHCORW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)Cl)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


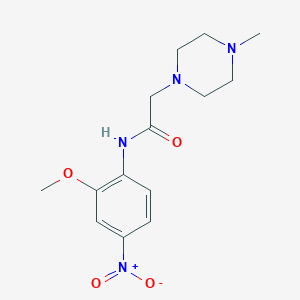
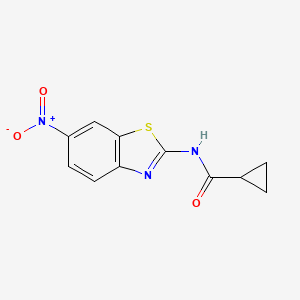
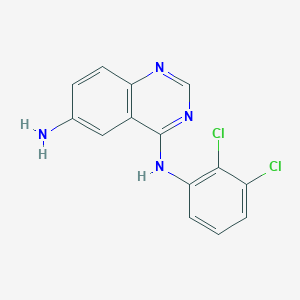
![tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B13883735.png)

![8-[6-(Dimethylamino)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883746.png)
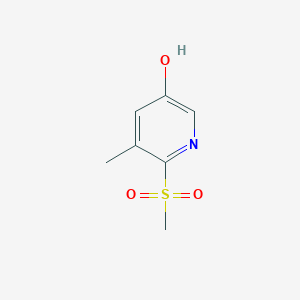
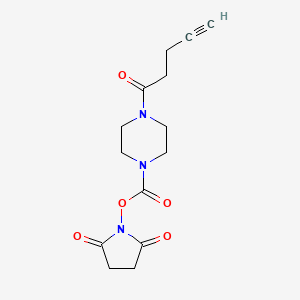
![6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid](/img/structure/B13883772.png)

![Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate](/img/structure/B13883786.png)
![1-N-(5-chloro-4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)-4-[(dimethylamino)methyl]-6-methoxybenzene-1,3-diamine](/img/structure/B13883792.png)
